2-Acetoxyphenyl methyl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

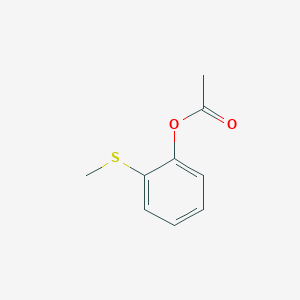

2-Acetoxyphenyl methyl sulfide is a chemical compound with the molecular formula C9H10O2S . It is also known by other names such as (2-methylsulfanylphenyl) acetate and 2- (methylsulfanyl)phenyl acetate . This compound has been used in research related to the inhibition of cyclooxygenase-2 (COX-2) .

Synthesis Analysis

The synthesis of 2-Acetoxyphenyl methyl sulfide and its analogs involves the extension of the S-alkyl chain with higher alkyl homologues, which leads to significant increases in inhibitory potency . The introduction of a triple bond in the heptyl chain led to further increments in potency and selectivity . The alkynyl analogues were more potent and selective COX-2 inhibitors than the corresponding alkyl homologues .

Chemical Reactions Analysis

Sulfides, like 2-Acetoxyphenyl methyl sulfide, have unique chemical behaviors. They are stronger acids than equivalent alcohols and phenols . This property can influence their reactivity in various chemical reactions.

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Acetoxyphenyl methyl sulfide include a molecular weight of 182.24 g/mol, a XLogP3 value of 1.7, and a topological polar surface area of 51.6 Ų . It has no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds .

Applications De Recherche Scientifique

Photocatalysis and Photoelectrochemistry

APMS has garnered attention in the realm of photocatalysis and photoelectrochemical applications. Its tunable structural and optical properties make it a promising candidate for solar energy conversion. Researchers explore APMS-based photoelectrodes for water splitting, where sunlight is harnessed to generate hydrogen and oxygen. By optimizing the bandgap and surface properties, APMS can enhance charge separation and improve overall efficiency .

Electrocatalysis for Hydrogen Generation

In electrocatalytic hydrogen generation, APMS serves as a catalyst to facilitate the conversion of water into hydrogen gas. Its unique electronic structure and surface reactivity allow efficient proton reduction at the electrode-electrolyte interface. Researchers investigate APMS-based catalysts to enhance hydrogen production rates and stability .

Sulfur-Containing Organic Synthesis

APMS contains a sulfur atom, making it valuable in organic synthesis. Chemists utilize it as a building block for constructing more complex molecules. For instance, APMS can participate in nucleophilic substitution reactions, leading to the formation of diverse organic compounds .

Antibacterial Properties

Studies have explored APMS’s antibacterial activity. Its chemical structure, including the acetoxy and sulfide groups, contributes to this property. Researchers investigate its potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Materials Science and Nanotechnology

APMS nanoparticles find applications in materials science and nanotechnology. Their size-dependent properties allow for tailored behavior. Researchers use APMS nanocrystals in sensors, drug delivery systems, and as additives to enhance material properties .

Corrosion Inhibition

Due to its sulfur content, APMS can act as a corrosion inhibitor. When added to metal surfaces, it forms a protective layer that prevents oxidation and degradation. Researchers explore its effectiveness in safeguarding metals in aggressive environments .

Chandrasekaran, S., Yao, L., Deng, L., Bowen, C., Zhang, Y., Chen, S., Lin, Z., Peng, F., & Zhang, P. (2019). Recent advances in metal sulfides: from controlled fabrication to electrocatalytic, photocatalytic, and photoelectrochemical water splitting and beyond. Chemical Society Reviews, 48(15), 4178–4205. DOI: 10.1039/c8cs00664d

Mécanisme D'action

Target of Action

It is known that sulfides, including organic sulfides like 2-acetoxyphenyl methyl sulfide, often interact with various biological targets .

Mode of Action

Through an SN2 reaction, biological nucleophiles can attack the electrophilic methyl group bonded to the positively charged sulfonium ion and cause the removal of a neutral sulfide as a leaving group .

Biochemical Pathways

For example, the acetyl CoA pathway, which is considered ancient, involves sulfur-containing compounds and is essential for carbon and energy metabolism .

Pharmacokinetics

The pharmacokinetics of a drug generally depend on both the drug’s chemical properties and patient-related factors such as renal function, genetic makeup, sex, and age .

Result of Action

For example, the thiol group of cysteine and glutathione is often involved in the redox cycle by two thiol ↔ disulfide conversions .

Orientations Futures

The future directions of research involving sulfides like 2-Acetoxyphenyl methyl sulfide could involve their use in energy storage devices , metal-organic frameworks , and other areas where transition metal sulfides are applicable . The unique properties of sulfides make them promising candidates for various applications in these fields.

Propriétés

IUPAC Name |

(2-methylsulfanylphenyl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-7(10)11-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQLMCFSPDGCKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetoxyphenyl methyl sulfide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3010444.png)

![3-bromo-5,7-dimethyl-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B3010448.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione](/img/structure/B3010449.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010454.png)

![N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B3010456.png)

![N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3010459.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B3010463.png)